6-(4-Bromoimidazol-1-yl)isoquinoline 6-(4-Bromoimidazol-1-yl)isoquinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC20508614
InChI: InChI=1S/C12H8BrN3/c13-12-7-16(8-15-12)11-2-1-10-6-14-4-3-9(10)5-11/h1-8H
SMILES:
Molecular Formula: C12H8BrN3
Molecular Weight: 274.12 g/mol

6-(4-Bromoimidazol-1-yl)isoquinoline

CAS No.:

Cat. No.: VC20508614

Molecular Formula: C12H8BrN3

Molecular Weight: 274.12 g/mol

* For research use only. Not for human or veterinary use.

6-(4-Bromoimidazol-1-yl)isoquinoline -

Specification

Molecular Formula C12H8BrN3
Molecular Weight 274.12 g/mol
IUPAC Name 6-(4-bromoimidazol-1-yl)isoquinoline
Standard InChI InChI=1S/C12H8BrN3/c13-12-7-16(8-15-12)11-2-1-10-6-14-4-3-9(10)5-11/h1-8H
Standard InChI Key MNSUEGWKWDECQL-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=CN=C2)C=C1N3C=C(N=C3)Br

Introduction

Chemical Structure and Molecular Characteristics

The molecular structure of 6-(4-Bromoimidazol-1-yl)isoquinoline consists of a bicyclic isoquinoline system (C9_9H7_7N) fused with a 4-bromoimidazole ring (C3_3H2_2BrN2_2) at the 6-position. Key features include:

  • Isoquinoline Core: A benzene ring fused to a pyridine ring, providing planar aromaticity and π-conjugation .

  • 4-Bromoimidazole Substituent: A five-membered ring containing two nitrogen atoms and a bromine atom at the 4-position, introducing steric bulk and electrophilic reactivity.

  • Molecular Formula: C12_{12}H8_8BrN3_3, with a molecular weight of approximately 290.12 g/mol.

The bromine atom enhances the compound’s susceptibility to cross-coupling reactions (e.g., Suzuki-Miyaura), while the imidazole moiety offers hydrogen-bonding capabilities, critical for biological interactions .

Synthetic Pathways and Optimization

Direct Bromination and Coupling Strategies

The synthesis of 6-(4-Bromoimidazol-1-yl)isoquinoline can be hypothesized through sequential bromination and nucleophilic aromatic substitution (NAS) reactions:

  • Bromination of Isoquinoline: Electrophilic bromination of isoquinoline at the 6-position using bromine (Br2_2) or N-bromosuccinimide (NBS) in the presence of Lewis acids like FeBr3_3.

  • Imidazole Coupling: Reaction of 6-bromoisoquinoline with 4-bromoimidazole via palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) .

Example Protocol:

  • Step 1: 6-Bromoisoquinoline is synthesized by treating isoquinoline with NBS (1.2 equiv) in acetic acid at 80°C for 12 hours (yield: 65–70%).

  • Step 2: The brominated intermediate is coupled with 4-bromoimidazole using Pd(OAc)2_2 (5 mol%), Xantphos (10 mol%), and Cs2_2CO3_3 in toluene at 110°C, yielding the target compound (yield: 50–55%) .

Alternative Routes via Multicomponent Reactions

Recent advances in isoquinoline synthesis, such as the Pomeranz-Fritsch reaction, could be adapted. For instance, a triazole intermediate could be cyclized under acidic conditions to form the isoquinoline scaffold, followed by post-functionalization with imidazole .

Physicochemical Properties

Spectral Characterization

  • IR Spectroscopy: Expected peaks include C–Br stretching (550–600 cm1^{-1}), C=N stretching (1600–1650 cm1^{-1}), and aromatic C–H bending (700–800 cm1^{-1}) .

  • 1^1H NMR: Key signals include imidazole protons (δ 7.8–8.2 ppm), isoquinoline aromatic protons (δ 7.5–8.5 ppm), and a singlet for the imidazole C–H (δ 8.0 ppm) .

  • Mass Spectrometry: A molecular ion peak at m/z 290.12 (M+^+) with fragmentation patterns consistent with loss of Br (-79.90 Da).

Solubility and Stability

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the imidazole’s hydrogen-bonding capacity .

  • Stability: Susceptible to photodegradation under UV light; storage in amber vials at −20°C is recommended.

Industrial and Materials Science Applications

Coordination Chemistry

The imidazole nitrogen atoms can act as ligands for transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}), enabling applications in catalysis or metal-organic frameworks (MOFs) .

Organic Electronics

Isoquinoline derivatives are explored as electron-transport materials in OLEDs. The bromine substituent may tune electronic band gaps, enhancing charge mobility.

Challenges and Future Directions

  • Synthetic Yield Optimization: Current hypothetical routes suffer from moderate yields (50–70%); microwave-assisted or flow chemistry approaches could improve efficiency .

  • Toxicity Profiling: In silico ADMET studies are needed to predict pharmacokinetic behavior and potential off-target effects.

  • Functionalization Strategies: Further derivatization at the 4-position of imidazole (e.g., Suzuki coupling) could expand structural diversity.

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